N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride
Description
Properties
IUPAC Name |
N-(2,2-difluoroethyl)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-7(9)5-11-6-1-3-10-4-2-6;/h1-4,7H,5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBVMFUZNPCCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Prop-2-en-1-amine with 2,2-Difluoro-1-haloethane
- Reaction: 2,2-difluoro-1-haloethane (where halo = Cl, Br, preferably Cl) is reacted with prop-2-en-1-amine to form N-(2,2-difluoroethyl)prop-2-en-1-amine.
- Conditions: The reaction is conducted in the presence of an acid scavenger such as triethylamine or N,N-diisopropylethylamine to neutralize hydrogen halide byproducts.
- Temperature: Typically heated between 135 °C to 140 °C for approximately 31 hours.
- Catalysts: Optional catalysts can be used to improve yield and selectivity.
- Outcome: High purity and good yield of the allyl-protected intermediate, minimizing side reactions like multiple alkylations.
Deallylation to Obtain 2,2-Difluoroethylamine
- Process: The allyl group is removed from N-(2,2-difluoroethyl)prop-2-en-1-amine using catalytic deallylation.
- Catalysts: Palladium-based catalysts are commonly employed.
- Additional reagents: Nucleophiles may be added to facilitate the cleavage.
- Result: Free 2,2-difluoroethylamine is obtained in high purity and yield, suitable for subsequent functionalization.
Coupling with Pyridin-4-amine and Salt Formation
Alkylation of Pyridin-4-amine with 2,2-Difluoroethylamine Derivative
- Starting materials: 2,2-difluoroethylamine or its derivatives are reacted with chloromethyl-substituted pyridine derivatives (e.g., 2-chloro-5-(chloromethyl)pyridine).
- Base: N,N-diisopropylethylamine or triethylamine is used as a base to scavenge HCl formed during the reaction.
- Reaction time and temperature: Typically heated at ~70 °C for 16 hours.
- Workup: Excess base is distilled off; the organic phase is extracted with solvents such as dichloromethane, dried, filtered, and concentrated under reduced pressure.
- Yield: Moderate yields around 53% have been reported for analogous compounds.
Conversion to Hydrochloride Salt
- Method: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in aqueous solution.
- Purification: Crystallization from suitable solvents yields the pure hydrochloride salt.
- Advantages: Salt formation improves compound stability, solubility, and facilitates purification.
Reaction Workup and Purification Techniques
- Distillation: Residual volatile impurities such as 2,2-difluoro-1-chloroethane are removed by distillation under reduced pressure (e.g., 500 mbar at 55 °C).
- Extraction: The reaction mixture is often diluted with water, pH adjusted (e.g., to pH 12), and extracted with organic solvents like dichloromethane.
- Drying: Organic extracts are dried over magnesium sulfate.
- Filtration: Filtration through silica gel removes residual impurities.
- Crystallization: Final purification of hydrochloride salts is achieved by crystallization, ensuring high purity and yield.
Summary Table of Key Preparation Parameters
Research Findings and Practical Considerations
- The use of allyl protection in the intermediate amine synthesis allows for selective and high-yielding formation of 2,2-difluoroethylamine, avoiding over-alkylation and side reactions.
- Acid scavengers like triethylamine or N,N-diisopropylethylamine are crucial for neutralizing hydrogen halides and driving the alkylation reactions to completion.
- Catalytic deallylation is an efficient and mild method to remove protecting groups without degrading the sensitive fluorinated amine moiety.
- Crystallization of hydrochloride salts provides a straightforward purification route, yielding stable, water-soluble salts suitable for further applications.
- Distillation under reduced pressure effectively removes low-boiling impurities, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2,2-difluoroethyl)pyridin-4-amine oxide.
Reduction: Formation of N-(2,2-difluoroethyl)pyridin-4-amine.
Substitution: Formation of substituted pyridin-4-amine derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
- Target Compound : Pyridine ring with a 2,2-difluoroethylamine substituent (N-bound) and hydrochloride counterion.
- Compound : 2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride (CAS 1806762-07-1)
- Compound : N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
- Molecular formula includes sulfur (C₁₂H₁₅ClN₂S) .
Key Differences :
- The target compound’s difluoroethyl group introduces flexibility and distinct electronic effects compared to rigid difluoromethyl () or trifluoromethyl () groups.
- Pyrimidine () and thiophene () cores alter aromaticity and hydrogen-bonding capacity versus pyridine.
Physical and Chemical Properties
Molecular Weight and Solubility
Thermal Stability
- compounds exhibit melting points of 268–287°C, indicative of crystalline stability .
- Fluorine substituents (e.g., in ) may lower melting points due to reduced symmetry but enhance volatility.
Pharmacological and Industrial Potential
Drug Discovery
Material Science
- Fluorinated amines are used in liquid crystals or polymers; the hydrochloride salt may aid in crystallization processes .
Biological Activity
N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a 2,2-difluoroethyl group at the nitrogen position. The presence of the difluoroethyl moiety significantly influences its lipophilicity and metabolic stability, which are critical factors in determining its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound modulates their activity, leading to various biological effects. For example, it has been investigated for its role as a biochemical probe in enzyme interactions and as a potential therapeutic agent in anti-inflammatory and anticancer applications.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular assays. This suggests that this compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound:
- Cell Line Studies : In one study, this compound was tested on human breast cancer cell lines (MCF-7) where it showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing chronic inflammatory conditions.
- Enzyme Interaction Studies : The compound was also evaluated for its interaction with phosphatidylinositol 4-kinase (PI4K), which is essential for cellular signaling pathways. It exhibited inhibitory activity against PI4K with an IC50 value suggesting effective modulation at low concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-(2-fluoroethyl)pyridin-3-amine | Moderate anticancer activity | 25 | Less potent than difluoroethyl variant |
| N-(2,2,2-trifluoroethyl)pyridin-3-amine | Low anti-inflammatory effects | 50 | Higher lipophilicity may hinder efficacy |
| N-(2-chloroethyl)pyridin-3-amine | Minimal activity | >100 | Chlorine substituent reduces reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
